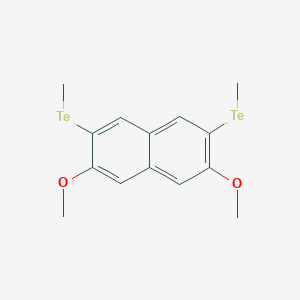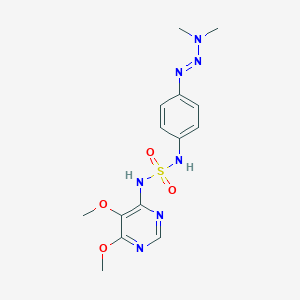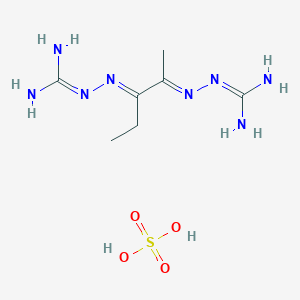
7-Hydro-8-methylpteroylglutamylglutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydro-8-methylpteroylglutamylglutamic acid, commonly known as MTHF (Methyltetrahydrofolate), is a naturally occurring form of folate. Folate is an essential vitamin required for DNA synthesis, repair, and methylation. MTHF is a biologically active form of folate that plays a crucial role in cellular metabolism and various biochemical reactions. MTHF is synthesized through a complex process and has numerous scientific research applications.
Mecanismo De Acción
MTHF plays a crucial role in cellular metabolism, DNA synthesis, and methylation. MTHF acts as a cofactor for the enzyme methionine synthase, which converts homocysteine to methionine. Methionine is an essential amino acid required for protein synthesis and various biochemical reactions. MTHF also plays a critical role in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA.
Biochemical and Physiological Effects
MTHF has numerous biochemical and physiological effects on the body. MTHF helps to reduce the levels of homocysteine in the blood, which is a risk factor for cardiovascular disease. MTHF also plays a crucial role in neural tube development and can reduce the risk of neural tube defects in pregnant women. MTHF has also been shown to have a positive effect on mood and can reduce the symptoms of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTHF has several advantages for lab experiments, including its stability and ease of use. MTHF is a stable compound that can be easily synthesized and stored. MTHF is also readily available and can be used in a wide range of experiments. However, MTHF has some limitations, including its cost and the need for specific enzymes and cofactors for its synthesis.
Direcciones Futuras
There are several future directions for research on MTHF, including its role in cancer prevention and treatment. MTHF has been shown to have a positive effect on DNA synthesis and repair, which could make it a potential target for cancer therapy. MTHF could also be used in the development of new treatments for cardiovascular disease, depression, and other health conditions.
Conclusion
In conclusion, MTHF is a biologically active form of folate that plays a crucial role in cellular metabolism and various biochemical reactions. MTHF is synthesized through a complex process and has numerous scientific research applications. MTHF has several advantages for lab experiments, including its stability and ease of use. MTHF has several future directions for research, including its role in cancer prevention and treatment. MTHF is a critical compound that has the potential to improve human health and advance scientific research.
Métodos De Síntesis
MTHF is synthesized through a complex process that involves several enzymatic reactions. The first step involves the reduction of dihydrofolate to tetrahydrofolate, which is then converted to 5,10-methylenetetrahydrofolate. The final step involves the conversion of 5,10-methylenetetrahydrofolate to MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). The synthesis of MTHF is a critical process that requires the proper functioning of several enzymes and cofactors.
Aplicaciones Científicas De Investigación
MTHF has numerous scientific research applications, including in the fields of genetics, nutrition, and medicine. MTHF is used as a supplement to treat various health conditions, including depression, cardiovascular disease, and neural tube defects. MTHF is also used in genetic testing to identify mutations in the MTHFR gene, which can affect folate metabolism and increase the risk of certain health conditions.
Propiedades
Número CAS |
108402-49-9 |
|---|---|
Fórmula molecular |
C25H30N8O9 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(4S)-4-[[4-[(2-amino-8-methyl-4-oxo-3,7-dihydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H30N8O9/c1-33-11-14(28-19-20(33)31-25(26)32-22(19)38)10-27-13-4-2-12(3-5-13)21(37)30-16(24(41)42)6-8-17(34)29-15(23(39)40)7-9-18(35)36/h2-5,15-16,27H,6-11H2,1H3,(H,29,34)(H,30,37)(H,35,36)(H,39,40)(H,41,42)(H3,26,31,32,38)/t15-,16-/m0/s1 |
Clave InChI |
VNUXXWFZEBNXLN-HOTGVXAUSA-N |
SMILES isomérico |
CN1CC(=NC2=C1NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
SMILES |
CN1CC(=NC2=C1N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
CN1CC(=NC2=C1NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Sinónimos |
7-hydro-8-methylpteroylglutamylglutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)









![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
